Product packaging for 3,5-Dimethyl-1-nitrosopiperidine(Cat. No.:CAS No. 78338-32-6)

3,5-Dimethyl-1-nitrosopiperidine

Cat. No.: B14156003
CAS No.: 78338-32-6
M. Wt: 142.20 g/mol
InChI Key: QGLSEFISGRBIML-UHFFFAOYSA-N
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Description

Overview of Cyclic Nitrosamines and their Structural Attributes

Cyclic nitrosamines are characterized by a nitroso group (–N=O) attached to a nitrogen atom within a heterocyclic ring. ontosight.ai The N-N bond in nitrosamines has a significant double bond character, which results in hindered rotation around this bond. nih.gov This structural feature, along with the planarity of the CαCαNNO moiety, leads to distinct chemical and physical properties. nih.gov The parent compound, N-nitrosopiperidine, is a six-membered heterocyclic nitrosamine (B1359907). acs.org The structure and reactivity of cyclic nitrosamines can be influenced by various factors, including the ring size and the presence of substituents. acs.orgnih.gov For instance, the six-membered ring of N-nitrosopiperidine has been shown to be more susceptible to metabolic activation compared to the five-membered ring of N-nitrosopyrrolidine. acs.org

Contextualization of 3,5-Dimethyl-1-nitrosopiperidine (B14155943) within Nitrosamine Chemistry

This compound is a specific derivative of N-nitrosopiperidine. ontosight.ai Its structure consists of a piperidine (B6355638) ring, which is a six-membered ring containing one nitrogen atom, with methyl groups at the 3 and 5 positions and a nitroso group at the 1 position. ontosight.ai The addition of the two methyl groups to the piperidine ring distinguishes it from the parent compound and can influence its chemical reactivity and biological activity. The synthesis of this compound typically involves the nitrosation of 3,5-dimethylpiperidine. ontosight.ai This reaction is commonly carried out using a nitrosating agent like sodium nitrite (B80452) under acidic conditions. ontosight.ai

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C7H14N2O
Molar Mass 142.20 g/mol nih.gov
Boiling Point 259.79°C (rough estimate)
Density 1.0520 (rough estimate)
Refractive Index 1.4880 (estimate)
XLogP3 1.5 nih.gov

This table is interactive and the data is sourced from publicly available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B14156003 3,5-Dimethyl-1-nitrosopiperidine CAS No. 78338-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78338-32-6

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3,5-dimethyl-1-nitrosopiperidine

InChI

InChI=1S/C7H14N2O/c1-6-3-7(2)5-9(4-6)8-10/h6-7H,3-5H2,1-2H3

InChI Key

QGLSEFISGRBIML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)N=O)C

vapor_pressure

0.03 [mmHg]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3,5 Dimethyl 1 Nitrosopiperidine

Fundamental Reaction Pathways of N-Nitrosopiperidines

The chemical transformations of N-nitrosopiperidines, including the 3,5-dimethyl derivative, are characterized by several key reaction types. These pathways are dictated by the nature of the reagents and the reaction conditions.

N-nitrosamines exhibit reactivity towards both electrophiles and nucleophiles. The oxygen atom of the nitroso group can react with various electrophiles, such as alkylating agents. acs.org For instance, treatment with trialkyloxonium salts or alkyl halides can lead to the formation of O-alkylated hydroxydiazenium salts. acs.org These intermediates are themselves electrophilic and can undergo further reactions, including dealkylation. acs.org

Conversely, the nitroso-nitrogen atom is weakly electrophilic and can be attacked by strong nucleophiles. acs.org Organometallic reagents like organolithium and Grignard reagents (R-MgX) react with N-nitrosamines at this site. acs.org This nucleophilic attack initially forms an unstable intermediate that can subsequently undergo elimination to yield products such as hydrazones or azomethine imines. acs.org For example, reactions of N-nitrosopiperidine with excess phenylmagnesium bromide (PhMgBr) or cyclohexylmagnesium bromide have been shown to produce trisubstituted hydrazines. acs.org

The formation of N-nitrosopiperidine itself can involve the nucleophilic attack of the piperidine (B6355638) amine on an isomer of dinitrogen trioxide (ON-ONO). rsc.org

Denitrosation, the removal of the nitroso group, is a significant reaction pathway for N-nitrosamines. This reaction is typically acid-catalyzed. acs.org The proposed mechanism involves the initial protonation of the nitrosamine (B1359907), which makes it susceptible to nucleophilic attack, leading to the cleavage of the N-N bond and release of the secondary amine. acs.org The rate of this protolytic denitrosation can be enhanced by the addition of nucleophiles such as bromide, thiocyanate, or thiourea. acs.org

In ethanolic solutions of hydrogen chloride, the denitrosation of N-nitrosoanilines follows a rate law of rate = k2[Nitrosamine][HCl], suggesting a rate-determining proton transfer to the nitrosamine. This contrasts with the mechanism in aqueous solutions where nucleophilic catalysis becomes more significant. The formation of nitrosamines is a reversible process, and the reverse reaction (denitrosation) can be facilitated in acidic solutions by removing the resulting nitrosating agent. rsc.org

Besides chemical methods, denitrosation can also be induced by other means. Photochemical denitrosation can occur upon irradiation with UV light, potentially involving a free-radical mechanism. usu.edu Furthermore, metabolic denitrosation is an enzymatic process observed in biological systems. nih.gov Studies on N-nitrosodimethylamine (NDMA) suggest this process is an oxidative reaction catalyzed by cytochrome P450 enzymes, leading to the formation of nitric oxide (NO). nih.gov

The oxidation of N-nitrosopiperidines can yield the corresponding N-nitramines. nih.gov Strong oxidizing agents, such as peracids, are capable of this transformation. nih.gov Electrochemical oxidation provides a controlled method for this conversion. The process involves the generation of radical cations from the nitrosamines via a one-electron transfer. nih.gov These radical cations can then react to form nitramines through two primary pathways:

Path 1: A one-electron process involving reaction with dissolved oxygen. nih.gov

Path 2: A two-electron process involving reaction with water. nih.gov

The stability of the radical cation influences which pathway is favored. nih.gov For N-nitrosopiperidine and the structurally similar N-nitroso-2,6-dimethylpiperidine, it is suggested that both pathways contribute to the formation of the corresponding nitramines. nih.gov

Another method involves the use of peroxides. While hydrogen peroxide in slightly acidic conditions can lead to denitrosation, more reactive peroxides like peracetic acid (AcOOH) have been shown to oxidize N-nitrosamines to the corresponding N-nitroamine product.

Intramolecular Dynamics and Conformational Analysis

The three-dimensional structure and dynamic behavior of 3,5-Dimethyl-1-nitrosopiperidine (B14155943) are governed by restricted bond rotation and the conformational preferences of the piperidine ring.

A key feature of the N-nitrosamino group is the significant barrier to rotation around the nitrogen-nitrogen (N-N) bond. This restricted rotation is a result of the partial double bond character arising from p-π conjugation between the lone pair of electrons on the amine nitrogen and the π-system of the nitroso group. researchgate.net This leads to the existence of planar E (anti) and Z (syn) isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool for studying this dynamic process. The energy barrier for N-N bond rotation in cyclic N-nitrosamines has been determined to be in the range of 23-29 kcal/mol, depending on the specific molecular structure and the solvent. researchgate.netcdnsciencepub.com This high barrier allows for the observation of distinct signals for atoms that are syn and anti to the nitroso oxygen at room temperature. cdnsciencepub.com

Energy Barriers for N-N Bond Rotation in N-Nitrosamines

Compound TypeEnergy Barrier (kcal/mol)Method of Determination
Cyclic N-Nitrosamines23-29NMR Total Line Shape Analysis
N-Nitrosodimethylamine (neat liquid)~23.0NMR Spectroscopy

The substitution on the piperidine ring significantly influences its conformational preferences. For N-nitrosopiperidines, the ring generally adopts a chair conformation. In the case of α-substituted derivatives, such as N-nitroso-2-methylpiperidine, there is a notable preference for the conformation where the methyl group occupies an axial position. cdnsciencepub.comcdnsciencepub.com

This preference is a result of complex steric interactions. A key finding from 13C NMR studies is the large difference in chemical shift (shielding) for the α-carbons that are syn versus anti to the nitroso oxygen, which is attributed to steric compression on the syn carbon. cdnsciencepub.comcdnsciencepub.com

For the specific case of 3,5-dimethyl substitution, cis and trans diastereomers exist. ontosight.aiwikipedia.org The conformational equilibrium of these isomers will be dictated by the energetic balance between having the methyl groups in axial versus equatorial positions, coupled with the steric influence of the planar nitrosamino group. In N-nitroso-cis-2,6-dimethylpiperidine, a compound with related steric demands, the conformation with both methyl groups in axial positions is predominant, despite the significant 1,3-diaxial strain. This indicates a strong preference to avoid steric clashes with the nitroso group. Based on these findings for analogous compounds, it is expected that the conformational equilibria of cis- and trans-3,5-dimethyl-1-nitrosopiperidine would also show distinct preferences for specific chair conformations to minimize steric strain.

Conformational Preferences in α-Methylated N-Nitrosopiperidines

IsomerPredominant Conformation of Methyl GroupPercentage
syn-N-nitroso-2-methylpiperidineAxialExclusive
anti-N-nitroso-2-methylpiperidineAxial59%

Data derived from 13C NMR analysis. cdnsciencepub.comcdnsciencepub.com

Degradation Pathways in Controlled Chemical Systems of this compound

The chemical stability of this compound, a member of the carcinogenic N-nitrosamine family, is a critical aspect of its environmental fate and toxicological profile. Its degradation can be initiated through various physical and chemical processes, primarily hydrolysis, thermal stress, and photolysis. These pathways lead to the transformation of the parent compound into various degradation products.

Hydrolytic and Thermal Decomposition Characteristics

The decomposition of this compound can be induced by exposure to heat (thermal decomposition) or through reaction with water (hydrolysis), with the latter often being pH-dependent.

Hydrolytic Decomposition:

N-nitrosamines, as a class, are generally considered to be relatively resistant to hydrolysis under neutral environmental conditions. For instance, the parent compound, N-nitrosopiperidine, is not expected to undergo significant hydrolysis in the absence of functional groups that are susceptible to such reactions under typical environmental conditions. nih.gov However, the stability of nitrosamines decreases in acidic solutions. nih.gov The acid-catalyzed hydrolysis of N-nitrosamines involves protonation of the molecule. Theoretical calculations on simple nitrosamines like N-nitrosodimethylamine (NDMA) show that protonation can occur at either the oxygen or the nitrogen atom of the nitroso group. While O-protonation is generally more favored, N-protonation leads to a significant lengthening and weakening of the N-N bond, which facilitates its cleavage. rsc.org The dissociation of the protonated intermediate to a secondary amine and a nitrosonium ion (NO+) is considered a key step in the denitrosation process. rsc.org In laboratory settings, a mixture of hydrobromic acid and acetic acid is effectively used to hydrolyze and thus destroy N-nitroso derivatives of secondary amines, quantitatively releasing nitrite (B80452). usp.org

The rate of hydrolysis is also influenced by pH under basic conditions. Studies on N-nitrosoguanidines have shown a complex relationship between pH and the decomposition rate, with different reaction pathways occurring for the neutral, monoanionic, and dianionic forms of the molecule. nih.gov This suggests that the hydrolytic stability of this compound is likely to be lowest in strongly acidic or basic environments.

Thermal Decomposition:

When subjected to heat, N-nitrosamines decompose, often emitting toxic fumes of nitrogen oxides. nih.govchemicalbook.com The thermal stability of nitrosamines is significantly lower than their corresponding parent amines. For example, studies on N-nitroso-pendimethalin revealed that its thermal decomposition can begin at approximately 120°C, whereas the parent compound, pendimethalin, is stable up to around 200°C. google.com The rate of decomposition increases exponentially with temperature. At 160°C, the decomposition of N-nitroso-pendimethalin is substantially faster, and at 180°C, it is essentially complete within an hour. google.com

Research on the thermal decomposition of N-nitrosopiperazine (MNPZ) in aqueous solutions, relevant to industrial amine scrubbing processes, has shown that the decomposition is a first-order reaction with respect to the nitrosamine concentration. researchgate.netresearchgate.net The process is highly dependent on temperature, with a calculated activation energy of approximately 94 kJ/mol for MNPZ. researchgate.net Furthermore, the decomposition was found to be base-catalyzed. aiche.org These findings suggest that the thermal decomposition of this compound would also be a temperature- and pH-sensitive process, leading to the cleavage of the N-NO bond.

Table 1: Thermal Decomposition Characteristics of Select N-Nitrosamines

N-NitrosamineDecomposition Onset Temperature (°C)ConditionsActivation Energy (kJ/mol)Key FindingsReference
N-nitroso-pendimethalin~120Accelerating rate calorimetryNot specifiedDecomposition is significantly faster at higher temperatures (e.g., 180°C). google.com
N-nitrosopiperazine (MNPZ)100-165 (studied range)Aqueous piperazine (B1678402) solution94Decomposition is first-order and base-catalyzed. researchgate.netaiche.org
N-nitrosopiperidineNot specifiedGeneral heatingNot specifiedEmits toxic fumes of nitrogen oxides upon decomposition. nih.gov

Photolytic Degradation Mechanisms of N-Nitrosopiperidines

N-nitrosamines are known to be susceptible to degradation upon exposure to ultraviolet (UV) radiation. nsf.gov This process, known as photolysis, is a significant pathway for the transformation of these compounds in the environment and is utilized in water treatment technologies. nsf.govmdpi.com

The photolytic degradation of N-nitrosamines is initiated by the absorption of UV light, which excites the molecule to a higher energy state. N-nitrosopiperidine, for example, has a UV absorption maximum at 337 nm in water, making it susceptible to direct photolysis by sunlight. nih.gov The primary photochemical event for N-nitrosamines is the homolytic cleavage of the N-N bond. mdpi.com This bond is susceptible to breakage under UV irradiation, a finding supported by quantum mechanical calculations. mdpi.com

Upon cleavage of the N-N bond, an aminium radical and a nitric oxide radical (•NO) are formed. mdpi.com The subsequent reactions of these radical species determine the final degradation products. In aqueous solutions, the photolysis of N-nitrosamines like NDMA leads to the formation of the corresponding secondary amine (e.g., dimethylamine (B145610) from NDMA) and nitrite (NO₂⁻) as major products. researchgate.netmdpi.com Nitrate (NO₃⁻) can also be formed, particularly under strongly acidic conditions. knu.ac.kr Small amounts of other byproducts such as formaldehyde (B43269) and formic acid have also been detected. researchgate.net

The efficiency and kinetics of photolytic degradation are influenced by several factors, including the pH of the solution. For several N-nitrosamines, including N-nitrosodiethanolamine (NDELA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR), the degradation rate constant decreases as the pH increases from 2 to 10. knu.ac.kr This indicates that photolysis is more efficient under acidic conditions. The quantum yield, a measure of the efficiency of a photochemical reaction, can also be affected by pH, the presence of oxygen, and the initial concentration of the nitrosamine. researchgate.net

The proposed mechanisms for the UV-induced degradation of NDMA, which serves as a model for other nitrosamines, include:

Homolytic cleavage of the N-N bond: This leads to the formation of an aminium radical and nitric oxide. mdpi.com

Heterolytic photocleavage of the N-N bond: This pathway is facilitated by water molecules and results in the formation of the corresponding secondary amine and nitrous acid (HNO₂). mdpi.com

Reaction in the presence of oxygen: This can lead to the formation of N-methylidenemethylamine, nitric oxide, and a superoxide (B77818) anion radical. mdpi.com

These pathways highlight the complex series of reactions that occur following the initial photochemical event, leading to the transformation of the parent nitrosamine into a variety of smaller, more oxidized products.

Table 2: Photolytic Degradation Data for Various N-Nitrosamines

N-NitrosaminePseudo-first-order rate constant (L/W-min)pHMajor Degradation ProductsReference
N-nitrosodiethanolamine (NDELA)2.49 × 10⁻²2Secondary amines, nitrite, nitrate knu.ac.kr
N-nitrosodiethylamine (NDEA)1.56 × 10⁻²2
N-nitrosomorpholine (NMOR)1.68 × 10⁻²2
N-nitrosodimethylamine (NDMA)2.6 × 10⁻²Not specifiedSecondary amines, nitrite
N-nitrosodibutylamine (NDBA)2.6 × 10⁻²Not specified
N-nitrosopyrrolidine (NPYR)1.4 × 10⁻²Not specified

Theoretical and Computational Investigations of 3,5 Dimethyl 1 Nitrosopiperidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 3,5-Dimethyl-1-nitrosopiperidine (B14155943), which dictates its reactivity. These calculations offer insights into how electrons are distributed across the molecule and the energy required for chemical transformations.

The electronic structure of N-nitrosopiperidines is characterized by the interplay between the piperidine (B6355638) ring and the N-nitroso group. researchgate.net The nitrogen atom of the nitroso group and the nitrogen atom of the piperidine ring have a significant influence on the electronic properties of the molecule. researchgate.net In the related compound N-nitrosopiperidine (NPIP), the site of protonation in an acidic medium is dependent on the solvent; in protic solvents, protonation tends to occur at the oxygen atom, whereas in aprotic solvents, it occurs at the nitrogen atom of the amine. acs.org

The presence of methyl groups at the 3 and 5 positions of the piperidine ring in this compound introduces electronic effects through hyperconjugation and induction. These alkyl groups are electron-donating, which can increase the electron density on the piperidine ring and potentially influence the charge distribution and basicity of the adjacent nitrogen atoms. This, in turn, can affect the stability of reactive intermediates formed during metabolic activation.

Transition state (TS) analysis is crucial for understanding the kinetics of chemical reactions. For N-nitrosamines, a key activation step is α-hydroxylation, followed by further reactions. nih.gov Quantum chemical calculations on the parent compound, N-nitrosopiperidine (NPIP), provide a model for the types of transition states involved. frontiersin.orgresearchgate.net

The initial proton transfer to the α-hydroxylated NPIP involves a transition state barrier of +27.1 kcal/mol. researchgate.net Following this, the formation of a diazonium cation from the protonated intermediate is a highly exothermic step that proceeds without a significant activation barrier. nih.govfrontiersin.org The subsequent reaction of the diazonium ion to form a DNA adduct with guanine (B1146940) has a calculated TS barrier of +14.2 kcal/mol for NPIP. frontiersin.org Another potential pathway is the reaction with water, which has a comparable TS barrier of +13.4 kcal/mol. frontiersin.org These similar energy barriers for DNA adduction and deactivation by water suggest a kinetic competition between these two pathways. doaj.org

Table 1: Calculated Transition State Barriers for N-Nitrosopiperidine (NPIP) Reactions Data serves as a model for nitrosopiperidine reactions.

Reaction StepTransition State Barrier (kcal/mol)Reference
Proton transfer to α-hydroxylated NPIP+27.1 researchgate.net
Diazonium ion reaction with Guanine (to form DNA adduct)+14.2 frontiersin.org
Diazonium ion reaction with Water (deactivation)+13.4 frontiersin.org

Mechanistic Modeling of Nitrosamine (B1359907) Transformations

Mechanistic modeling helps to map out the entire reaction landscape, including all significant intermediates and pathways, providing a comprehensive view of the molecule's potential transformations.

The carcinogenic potential of N-nitrosamines is linked to their metabolic activation to electrophilic species that can alkylate DNA. doaj.org Computational studies on NPIP reveal the energetic landscape of these pathways. frontiersin.orgresearchgate.net The process begins with α-hydroxylation, which is the rate-limiting step catalyzed by Cytochrome P450 enzymes. researchgate.net

The subsequent steps have been modeled using quantum chemical calculations, with the energy of the α-hydroxylated nitrosamine set as the reference point (0 kcal/mol). frontiersin.orgresearchgate.net

Protonation: The first step, proton transfer, is endothermic for NPIP by +8.5 kcal/mol. researchgate.net

Diazonium Ion Formation: The resulting intermediate rapidly eliminates a hydroxyl group to form a diazonium cation. This step is highly exothermic, with a reaction free energy of -41.6 kcal/mol for NPIP. nih.govresearchgate.net

DNA Adduct vs. Water Adduct Formation: The diazonium ion is a critical intermediate. Its reaction with a guanine base (modeling DNA) is strongly exothermic (-94.3 kcal/mol). frontiersin.org The competing deactivation pathway, reaction with a water molecule, is also significantly exothermic (-73.4 kcal/mol). frontiersin.org

Table 2: Calculated Free Energies for N-Nitrosopiperidine (NPIP) Activation/Deactivation Pathways Relative free energy with α-hydroxylated NPIP as the 0 kcal/mol reference.

Species/ReactionRelative Free Energy (kcal/mol)Reference
Protonated α-hydroxy-NPIP+8.5 researchgate.net
Diazonium ion-41.6 nih.govresearchgate.net
DNA Adduct (with Guanine)-94.3 frontiersin.org
Water Adduct-73.4 frontiersin.org

While explicit branching ratios from computational studies are not detailed in the reviewed literature, the relative energies of transition states and products provide strong indicators of the likely distribution of products. For carcinogenic nitrosamines like NPIP, the transition state barriers for forming DNA adducts versus water adducts are very similar. frontiersin.org This suggests that the reaction is kinetically controlled, and both products will likely form, with the ultimate ratio influenced by the cellular environment and concentrations of DNA and water near the site of activation. doaj.org In contrast, non-carcinogenic nitrosamines often proceed through more stable carbocations that thermodynamically favor reaction with water, which is present in vast excess. doaj.org

Some studies indicate that cytochrome P450 enzymes can retain substrates and perform successive oxidations. nih.gov For tobacco-specific nitrosamines, this can lead to the formation of nitrosamides as minor metabolites, which are more stable than their precursor α-hydroxynitrosamines. nih.gov This represents another potential, albeit minor, reaction branch.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, this computational technique is essential for understanding the flexibility and conformational preferences of molecules. nih.gov The piperidine ring in this compound is not planar and can adopt various chair and boat conformations. The methyl groups can exist in axial or equatorial positions, leading to different stereoisomers (cis and trans). ontosight.ai

MD simulations could map the energy landscape associated with these different conformations and the rotational barrier of the N-nitroso group. Such an analysis, similar to what has been performed on large biological complexes, would involve simulating the molecule's movement over time to identify the most stable (low-energy) conformations and the pathways for transitioning between them. nih.gov This provides critical information on the predominant shapes of the molecule in solution, which can influence how it fits into enzyme active sites for metabolism.

Advanced Analytical Methodologies for the Detection and Characterization of 3,5 Dimethyl 1 Nitrosopiperidine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 3,5-Dimethyl-1-nitrosopiperidine (B14155943) from complex matrices and quantifying its presence at trace levels.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like nitrosamines. restek.comthermofisher.com Its high selectivity and sensitivity make it particularly suitable for detecting these compounds in various samples, including environmental and biological matrices. thermofisher.comgcms.cz The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and lowers detection limits compared to single quadrupole GC-MS, especially in complex samples with high background interference. gcms.cz

For nitrosamine (B1359907) analysis, including compounds structurally related to this compound, specific GC columns, such as those designed for nitrosamine analysis, are employed to achieve optimal separation. restek.comgcms.cz The GC is typically operated in constant linear velocity mode to ensure the best chromatographic resolution and symmetrical peak shapes. gcms.cz Electron ionization (EI) at 70 eV is a common ionization technique used. gcms.czciteline.com

Table 1: Illustrative GC-MS/MS Parameters for Nitrosamine Analysis

ParameterValue/Description
Gas Chromatograph Agilent 6890 or equivalent nih.gov
Mass Spectrometer 5970N Mass Selective Detector or triple quadrupole gcms.cznih.gov
Injection Mode Cool-on-column or Pulsed split citeline.comnih.gov
Injector Temperature Programmed to track oven temperature or 220°C citeline.comnih.gov
Column DB-WAX (30 m × 0.25 mm, 0.25 μm) or equivalent citeline.com
Carrier Gas Helium citeline.com
Oven Program Example: 80°C hold for 2 min, ramp to 200°C at 16°C/min, hold for 2 min citeline.com
Ionization Mode Electron Ionization (EI), 70 eV citeline.com
Detection Mode Multiple Reaction Monitoring (MRM) gcms.cz

This table presents a generalized set of parameters. Specific conditions may be optimized for the analysis of this compound.

Research has demonstrated the successful application of GC-MS/MS for the quantification of various nitrosamines. For instance, a method for N-nitrosoproline in human urine using isotope dilution GC-MS showed excellent linearity with a coefficient of determination (R²) of 0.9996. nih.gov Another study on nine different nitrosamines reported low limits of detection, in the parts-per-billion range, and good linearity with R² values greater than 0.996. restek.com

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS and HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) have emerged as powerful alternatives to GC-MS for the analysis of a broad range of nitrosamines, including those that are less volatile. rsc.orgthermofisher.com These techniques offer high sensitivity and selectivity, enabling the detection and quantification of nitrosamines at very low concentrations. thermofisher.comlcms.cz

LC-MS/MS methods often utilize reversed-phase chromatography with columns such as a C18. researchgate.netnih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. nih.gov Electrospray ionization (ESI) in positive mode is commonly employed for the ionization of nitrosamines. rsc.org

High-resolution mass spectrometry, particularly with Orbitrap-based instruments, provides exceptional mass accuracy and resolution, allowing for confident identification and quantification of analytes even in complex matrices. thermofisher.comnih.govnih.gov Techniques like targeted single ion monitoring (t-SIM) and parallel reaction monitoring (PRM) on HRMS systems offer excellent sensitivity and selectivity for nitrosamine analysis. thermofisher.com

Table 2: Example LC-MS/MS Parameters for Nitrosamine Analysis

ParameterValue/Description
Liquid Chromatograph UHPLC system rsc.org
Mass Spectrometer Triple quadrupole or High-Resolution Mass Spectrometer (e.g., Q-Exactive) rsc.orgthermofisher.com
Column Xselect® HSS T3 (15 cm × 3 mm i.d., 3.5 μm) or equivalent nih.gov
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol nih.gov
Ionization Mode Heated Electrospray Ionization (HESI), positive mode rsc.org
Detection Mode Multiple Reaction Monitoring (MRM) or Targeted MS2 (tMS2) thermofisher.comscholaris.ca

This table provides a general overview of LC-MS/MS parameters. Method optimization is crucial for specific applications.

Studies have demonstrated the effectiveness of LC-MS/MS for the simultaneous determination of multiple nitrosamines in various samples. For example, a multi-analyte LC-MS/MS method for 12 nitrosamines in sartan drugs achieved limits of detection and quantification of 20 ng/g and 50 ng/g, respectively, with good recoveries and precision. nih.gov Another study using LC-HRAM Orbitrap MS for nine nitrosamines reported excellent sensitivity and selectivity. thermofisher.com

Sample Preparation and Extraction Techniques (e.g., Solid-Phase Microextraction)

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix prior to chromatographic analysis, thereby minimizing interferences and enhancing detection sensitivity. mdpi.com

Solid-phase microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that has been successfully applied to the extraction of nitrosamines from aqueous samples. nih.govresearchgate.net In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and the analytes partition into the coating. mdpi.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov The efficiency of SPME depends on factors such as fiber coating, extraction time, temperature, and sample matrix composition. nih.gov For nitrosamines, various fiber coatings have been investigated to achieve optimal extraction efficiency. researchgate.net

Other common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netfrontiersin.org LLE involves partitioning the analyte between the sample and an immiscible organic solvent. researchgate.net SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample, which is then eluted with a suitable solvent. researchgate.netfrontiersin.org The choice of extraction technique depends on the specific characteristics of the sample matrix and the target analyte. For instance, in the analysis of nitrosamines in processed meats, a liquid extraction with dichloromethane (B109758) followed by a clean-up step has been employed. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are vital for confirming the chemical structure of this compound and for studying its dynamic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Rotational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical analysis of molecules like this compound. acs.orgnih.govexlibrisgroup.com ¹H and ¹³C NMR spectroscopy can provide information about the connectivity of atoms and the chemical environment of each nucleus, which is crucial for confirming the compound's structure. nih.gov

A key feature of N-nitrosamines is the restricted rotation around the N-N bond, which can lead to the existence of E and Z isomers. researchgate.net NMR spectroscopy is particularly well-suited to study this rotational isomerism. The different magnetic environments of the protons and carbons in the E and Z isomers result in distinct sets of signals in the NMR spectra, allowing for their identification and quantification. researchgate.net

For cyclic nitrosamines like this compound, NMR can also provide insights into the conformation of the piperidine (B6355638) ring. The coupling constants between adjacent protons can be used to determine their dihedral angles and thus the preferred chair or boat conformations of the ring. researchgate.net Studies on related dinitrosopiperazines have shown that different conformers can be identified and characterized by their unique NMR spectral patterns. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. researchgate.net These methods are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

In the case of this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the various functional groups. The N-N=O group of the nitrosamine moiety has characteristic stretching frequencies that are sensitive to its chemical environment. The C-H stretching and bending vibrations of the methyl groups and the piperidine ring would also be prominent features in the spectra.

By comparing the experimental vibrational spectra with those calculated using quantum chemical methods, a detailed assignment of the observed bands to specific vibrational modes can be achieved. researchgate.net This allows for a thorough characterization of the molecular structure and bonding in this compound.

Advanced Mass Spectrometric Techniques (e.g., FAIMS-MS-MS)

High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) coupled with tandem mass spectrometry (MS-MS) represents a significant advancement in the analysis of nitrosamines, including this compound. This technique offers an additional dimension of separation based on ion mobility, which can effectively reduce chemical noise and enhance the signal-to-noise ratio, sometimes by as much as tenfold compared to conventional electrospray ionization-tandem mass spectrometry (ESI-MS-MS). nih.govnih.gov

FAIMS operates by separating ions in the gas phase based on their different mobilities in high and low electric fields. This separation is achieved by applying an asymmetric waveform, and a DC compensation voltage (CV) is used to selectively transmit ions of interest through the FAIMS device to the mass spectrometer. nih.govnih.gov Each nitrosamine exhibits a characteristic optimal CV, which allows for their separation from other compounds in a complex mixture. nih.govnih.gov For instance, studies on other nitrosamines have shown distinct optimal CVs, which aids in their specific identification. nih.govnih.gov

The integration of nanoelectrospray ionization (nESI) with FAIMS-MS-MS further enhances sensitivity, requiring only microliters of a sample for analysis. nih.gov The fragmentation patterns obtained from the subsequent MS-MS analysis provide structural confirmation of the detected nitrosamines. nih.gov This combined approach has demonstrated its potential in environmental analysis, such as the positive identification of N-nitrosopyrrolidine (NPyr) and N-nitrosopiperidine (NPip) in treated water samples. nih.gov

While specific studies on this compound using FAIMS-MS-MS are not extensively detailed in the provided results, the successful application of this technique for other nitrosamines strongly suggests its applicability for this compound. The unique structural characteristics of this compound would likely result in a distinct CV and fragmentation pattern, enabling its selective detection and characterization. The use of high-resolution mass spectrometry (HRMS) in conjunction with FAIMS can further improve selectivity and eliminate false-positive results, which is critical when dealing with trace-level contaminants. thermofisher.cnnih.gov

Method Validation and Performance Metrics in Trace Analysis

The validation of analytical methods is a critical requirement for ensuring the accuracy and reliability of trace-level analysis of nitrosamines like this compound. Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide guidelines for method validation. nih.gov Key performance metrics that must be evaluated include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netresearchgate.net

For trace analysis of nitrosamines, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted technique due to its high sensitivity and selectivity. researchgate.netresearchgate.net Method validation for nitrosamine analysis often involves demonstrating linearity over a specific concentration range, typically from the LOQ to higher concentrations. nih.govresearchgate.net

Table 1: Illustrative Performance Metrics for Nitrosamine Analysis by LC-MS/MS

ParameterTypical Range/ValueReference
Linearity (r²)> 0.99 nih.gov
Limit of Detection (LOD)0.25–1.58 ng/mL researchgate.net
Limit of Quantification (LOQ)0.020–4.74 ng/mL researchgate.netnih.gov
Accuracy (Recovery)80–120% lcms.cz
Precision (RSD)< 15% researchgate.net

This table presents a generalized summary of performance metrics from various studies on nitrosamine analysis and is not specific to this compound.

The limit of detection (LOD) and limit of quantification (LOQ) are particularly important for trace analysis, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For nitrosamines, methods have been developed with LODs and LOQs in the low nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity required to meet regulatory standards. researchgate.netresearchgate.net

Accuracy is typically assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is measured. lcms.cz Precision is evaluated by analyzing multiple samples and determining the relative standard deviation (RSD) of the results. researchgate.net Collaborative studies involving multiple laboratories have shown that accurate and precise quantification of trace-level nitrosamines can be achieved using validated MS-based analytical procedures. edqm.eu

The development and validation of robust analytical methods are essential for the routine quality control of products where the presence of nitrosamine impurities is a concern. nih.gov These validated methods ensure that the data generated is reliable and suitable for its intended purpose, which is crucial for public health and safety. edqm.eu

Environmental Formation and Chemical Fate of N Nitrosopiperidine Derivatives

Formation Mechanisms in Environmental Matrices

N-nitrosopiperidine derivatives can be formed in various environmental compartments through specific chemical reactions involving precursor compounds and nitrosating agents. The primary precursor for N-nitrosopiperidine is the secondary amine piperidine (B6355638), while 3,5-dimethyl-1-nitrosopiperidine (B14155943) is formed from 3,5-dimethylpiperidine.

Reactions of Amine Precursors with Nitrosating Agents in Water Systems (e.g., Disinfection By-products)

A significant pathway for the formation of N-nitrosopiperidines in aqueous environments is during water disinfection processes, particularly chloramination. nih.govnih.gov Chloramination, the use of monochloramine (NH₂Cl) as a disinfectant, is employed to reduce the formation of certain regulated disinfection by-products like trihalomethanes. However, it can lead to the creation of nitrogenous by-products, including N-nitrosamines. nih.govresearchgate.net

The formation mechanism involves the reaction of secondary amine precursors with a nitrosating agent. In chloraminated systems, dichloramine (NHCl₂), which is often present in equilibrium with monochloramine, is a key intermediate that can act as a nitrosating agent or react with the amine precursor. acs.org Piperidine or its substituted derivatives, such as 3,5-dimethylpiperidine, can react with these agents to form the corresponding N-nitrosamine. youtube.commdpi.com

Studies have shown that the presence of piperidine precursors in water can lead to the formation of N-nitrosopiperidine (NPIP) during disinfection. nih.govntu.edu.sg While free chlorine can also lead to some N-nitrosamine formation, the yields are generally much lower compared to chloramination. nih.gov The rate of formation is influenced by factors such as pH, temperature, and the concentration of both the amine precursor and the disinfectant. nih.govresearchgate.net For instance, NDMA formation, a well-studied nitrosamine (B1359907), has been shown to increase with higher concentrations of monochloramine and longer reaction times. nih.gov

Table 1: Formation of N-Nitrosamines During Water Disinfection
DisinfectantPrecursor ExampleProduct ExampleFormation PotentialReference
Monochloramine (NH₂Cl)PiperidineN-Nitrosopiperidine (NPIP)Significant, especially with dichloramine present nih.govacs.org
Monochloramine (NH₂Cl)Dimethylamine (B145610) (DMA)N-Nitrosodimethylamine (NDMA)Yields of ~2-8% depending on conditions acs.org
Free Chlorine (Cl₂)PiperidineN-Nitrosopiperidine (NPIP)Lower levels compared to chloramination nih.gov

Atmospheric Formation and Transformation Pathways

N-nitrosopiperidines can also form in the atmosphere. The precursor amine, piperidine, can be released into the atmosphere from various sources. Once in the vapor phase, it can react with photochemically-produced hydroxyl radicals (•OH). nih.govnih.gov This reaction initiates a series of steps that can lead to the formation of 1-nitrosopiperidine. nih.govacs.org

The initial reaction involves the abstraction of a hydrogen atom from the piperidine molecule by the hydroxyl radical. nih.gov This can occur at either a carbon-hydrogen (C-H) bond or the nitrogen-hydrogen (N-H) bond. H-abstraction from the nitrogen atom forms a 1-piperidinyl radical. nih.gov Under atmospheric conditions, this aminyl radical can then react with nitrogen oxides (NOx), such as nitric oxide (NO), which are common air pollutants, to form the stable N-nitrosamine. nih.govacs.org

Initiation: Piperidine + •OH → 1-Piperidinyl radical + H₂O

Propagation: 1-Piperidinyl radical + NO → 1-Nitrosopiperidine

This pathway represents a potential route for the in-situ formation of N-nitrosopiperidines in polluted air masses. nih.gov

Degradation and Transformation in Environmental Systems

Once formed, this compound and related compounds are subject to various degradation processes that determine their persistence and fate in the environment.

Photolytic and Oxidative Degradation in Aqueous Environments

N-nitrosopiperidines are known to be sensitive to light, particularly ultraviolet (UV) radiation. nih.gov N-nitrosopiperidine exhibits a UV absorption maximum around 337 nm in water, which makes it susceptible to direct photolysis by sunlight. nih.gov Photodegradation can be an effective removal process for N-nitrosamines in sunlit surface waters. nih.gov For example, studies on N-nitrosodimethylamine (NDMA) show that UV treatment is an effective degradation method, with shorter wavelengths (e.g., 222 nm) showing higher degradation efficiency than conventional 254 nm UV lamps. nih.gov

In addition to photolysis, oxidative degradation can occur. N-nitrosopiperidine is relatively stable in neutral or alkaline solutions in the dark but is less stable in acidic conditions. nih.gov It can be oxidized to its corresponding nitramine by strong oxidants like peracids. nih.gov Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are also effective at degrading N-nitrosamines. nih.govresearchgate.netmdpi.comnih.gov

Hydroxyl Radical-Initiated Reactions in Atmospheric Chemistry

In the atmosphere, the primary degradation pathway for vapor-phase N-nitrosopiperidines is their reaction with hydroxyl radicals (•OH). nih.gov The •OH radical is a key atmospheric oxidant responsible for the daytime removal of most organic pollutants. copernicus.org

The reaction involves the abstraction of a hydrogen atom from the N-nitrosopiperidine molecule by the •OH radical. The rate constant for the reaction of N-nitrosopiperidine with •OH radicals has been estimated, allowing for the calculation of its atmospheric lifetime. nih.gov

Table 2: Atmospheric Degradation Data for N-Nitrosopiperidine
ParameterValueConditionsReference
Reaction Rate Constant (k_OH) 2.6 x 10⁻¹¹ cm³/molecule-sec25 °C nih.gov
Estimated Atmospheric Half-life 5 hours- nih.gov

This relatively short half-life indicates that N-nitrosopiperidines that enter the atmosphere are likely to be degraded quickly during daylight hours. The reaction with hydroxyl radicals leads to the formation of various transformation products. nih.gov

Monitoring and Assessment of N-Nitrosopiperidine Derivatives in Environmental Samples

Accurate monitoring is essential for assessing the occurrence and risk of N-nitrosopiperidines in the environment. Several analytical methods have been developed for their detection at trace levels, typically in the nanogram per liter (ng/L) range. nih.govresearchgate.net

The U.S. Environmental Protection Agency (EPA) has established methods for the analysis of nitrosamines in water and waste, such as EPA Method 607 and EPA Method 521. youtube.comresearchgate.netepa.gov These methods generally involve a multi-step process:

Sample Preparation: A large volume of water (e.g., 500 mL) is passed through a solid-phase extraction (SPE) cartridge, often containing activated carbon (like coconut charcoal), to concentrate the analytes. mdpi.comresearchgate.netthermofisher.com The nitrosamines are then eluted from the cartridge with a solvent like dichloromethane (B109758). researchgate.net Samples are typically stored in amber or foil-wrapped bottles at 4°C to prevent photolytic decomposition before analysis. epa.govnemi.gov

Analysis: The concentrated extract is then analyzed using chromatographic techniques coupled with a sensitive detector. Gas chromatography (GC) is commonly used for separation. epa.govnemi.gov Detection is often achieved with a nitrogen-phosphorus detector (NPD), a Thermal Energy Analyzer (TEA), or, more definitively, a mass spectrometer (MS). epa.gov

Advanced Detection: For high sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is frequently employed. youtube.comresearchgate.net Chemical ionization (CI) is often preferred over electron ionization (EI) as it can provide higher sensitivity for nitrosamine analysis. researchgate.net More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed, offering a faster alternative to traditional GC-MS methods for some nitrosamines. thermofisher.comrsc.org

These sophisticated methods allow for the reliable quantification of N-nitrosopiperidine and its derivatives at the low ng/L levels relevant for drinking water quality monitoring. nih.govresearchgate.net

Table 3: Analytical Methods for N-Nitrosamine Monitoring
Method / TechniqueMatrixKey FeaturesTypical Detection Limits (MDL)Reference
EPA Method 521 Drinking WaterSPE (coconut charcoal), GC-CI-MS/MS, large volume injection0.4 - 1.6 ng/L for various nitrosamines nih.govresearchgate.netthermofisher.com
EPA Method 607 WastewaterSolvent extraction, GC with NPDParameter-specific, e.g., 0.12 µg/L for N-nitrosodi-n-propylamine epa.gov
LC-HRAM-MS Drinking & WastewaterSPE, UHPLC with high-resolution mass spectrometry0.4 - 12 ng/L thermofisher.comrsc.org
GC-PCI-QToF-MS Drinking & WastewaterSPE, GC with positive chemical ionization and QToF detection0.2 - 1.3 ng/L mdpi.com

Structure Reactivity Relationships in Cyclic Nitrosamines with Dimethyl Substitution

Influence of Ring Conformation on Nitrosamine (B1359907) Reactivity

The reactivity of nitrosamines is significantly influenced by the conformation of the piperidine (B6355638) ring. The spatial arrangement of the atoms in the ring can affect the accessibility of the nitroso group and the adjacent alpha-protons. The planarity of the CαCαNNO moiety is a crucial structural feature of nitrosamines. nih.gov

Rotation around the N-N bond is hindered due to its significant double bond character, with a rotational barrier of approximately 23 kcal/mol for acyclic dialkylnitrosamines. nih.gov This restricted rotation leads to magnetic non-equivalence of the N-substituents in symmetrical nitrosamines. nih.gov In the gas phase, the N-N and N-O bond lengths for N-nitrosodimethylamine (NDMA) are 1.344 Å and 1.235 Å, respectively. nih.gov These bond lengths can be influenced by intermolecular interactions in the solid state. nih.gov

Stereochemical Effects of Methyl Substituents on N-Nitrosopiperidine Chemistry

The presence and position of methyl groups on the piperidine ring have a notable impact on the chemical and biological properties of N-nitrosopiperidines. Methyl substitutions, particularly at the alpha-carbon atoms (adjacent to the nitrogen), can reduce or eliminate the mutagenic activity of the compound. nih.gov

The acidity of the α-protons in nitrosamines is higher than that of the corresponding secondary amines, which allows for easy deprotonation and subsequent reactions with electrophiles. nih.gov This reactivity is a key aspect of their synthetic utility and biological action. The stereochemistry of the methyl substituents can influence the rate and outcome of these reactions by sterically hindering the approach of reactants.

Comparative Studies of 3,5-Dimethyl-1-nitrosopiperidine (B14155943) with Other Cyclic Nitrosamines

Comparative studies of different cyclic nitrosamines reveal significant differences in their biological activities, which can be attributed to their structural variations. For instance, N-nitrosopiperidine (NPIP) is a potent esophageal carcinogen in rats, while the structurally similar N-nitrosopyrrolidine (NPYR) primarily induces liver tumors. nih.gov These differences are hypothesized to be due to variations in their metabolic activation. nih.gov

The key metabolic activation pathway for nitrosamine-induced carcinogenesis is α-hydroxylation. nih.gov Studies have shown that rat esophageal microsomes activate NPIP at a much higher rate than NPYR, which is consistent with the tissue-specific carcinogenicity of these compounds. nih.gov

The carcinogenic effectiveness of cyclic nitrosamines can also vary with the dose administered. nih.gov For example, 3,4-Dichloronitrosopiperidine shows a different tumor profile at lower doses compared to higher doses in rats. nih.gov

The mutagenic potency of substituted N-nitrosopiperidines has been assessed in Drosophila melanogaster. nih.gov While N-nitrosopiperidine and its halogenated and most methyl-substituted derivatives are mutagenic, 2,6-dimethyl N-nitrosopiperidine is an exception, showing no mutagenic activity. nih.gov This highlights the critical role of the substitution pattern in determining the biological effects of these compounds.

CompoundPrimary Target Organ(s) for Carcinogenicity in RatsMutagenic in Drosophila melanogaster?
N-Nitrosopiperidine (NPIP) Esophagus, Liver, Stomach nih.govresearchgate.netYes nih.gov
N-Nitrosopyrrolidine (NPYR) Liver nih.govresearchgate.netNot specified
3,4-Dichloronitrosopiperidine Esophagus, Forestomach, Tongue, Nasal Turbinates nih.govNot specified
2,6-Dimethyl-N-nitrosopiperidine Not specifiedNo nih.gov
3-Chloro-N-nitrosopiperidine Not specifiedYes (most potent among tested halogenated derivatives) nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dimethyl-1-nitrosopiperidine, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : Synthesis typically involves nitrosation of 3,5-dimethylpiperidine using sodium nitrite under acidic conditions. To reduce racemization or urethane formation, tertiary amine bases like N-methylpiperidine can stabilize intermediates during mixed anhydride formation . Optimization requires controlling reaction temperature (0–5°C), pH (<3), and stoichiometric excess of nitrosating agents. Purity is verified via thin-layer chromatography (TLC) or HPLC, with yields reported between 60–85% depending on solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Look for singlet peaks at δ 2.1–2.3 ppm (methyl groups on the piperidine ring) and δ 3.4–3.6 ppm (nitroso group protons).
  • ¹³C NMR : Peaks at ~20 ppm (methyl carbons) and ~150 ppm (nitroso carbon).
    Infrared (IR) spectroscopy confirms the nitroso group via a strong absorption band at 1450–1500 cm⁻¹ (N=O stretch) .

Q. What safety protocols are essential when handling this compound, given its toxicity profile?

  • Methodological Answer : Due to its classification as a questionable carcinogen with tumorigenic data in rodents (TDLo = 500 mg/kg in rats), researchers must:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
  • Store the compound in airtight containers away from light to prevent decomposition into toxic NOx fumes.
  • Follow EPA Genetic Toxicology Program guidelines for waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies in Salmonella mutagenicity assays (e.g., 1 µg/plate vs. 50 µg/plate results) may arise from metabolic activation differences. To address this:

  • Replicate assays using both S9 liver homogenate (to simulate mammalian metabolism) and non-activated conditions.
  • Compare dose-response curves and statistical significance thresholds (e.g., p < 0.05 for revertant colony counts).
  • Cross-reference with structural analogs (e.g., trans-isomers) to assess stereochemical influences on mutagenicity .

Q. What experimental designs are recommended to elucidate the carcinogenic pathways of this compound in vivo?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats with controlled dosing regimens (e.g., 50–500 mg/kg administered orally over 50 weeks). Monitor tumor incidence in target organs (liver, esophagus) via histopathology.
  • Biomarker Analysis : Measure DNA adduct formation (e.g., O⁶-methylguanine) in tissue samples using LC-MS/MS.
  • Control Groups : Include cohorts exposed to structurally related nitrosamines (e.g., NDMA) for comparative pathway analysis .

Q. How can computational modeling improve the prediction of this compound’s reactivity in biological systems?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electrophilic sites prone to DNA alkylation.
  • Use molecular docking simulations to predict binding affinities for cytochrome P450 enzymes (e.g., CYP2E1), which activate nitrosamines.
  • Validate predictions with in vitro microsomal assays measuring metabolite profiles .

Q. What strategies mitigate interference from this compound decomposition products during analytical studies?

  • Methodological Answer :

  • Stabilization : Add antioxidants (e.g., ascorbic acid) to storage solutions to inhibit NOx formation.
  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm to distinguish the parent compound from degradation byproducts.
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to identify fragment ions unique to decomposition products (e.g., m/z 30 for NO) .

Methodological Guidance for Data Interpretation

  • Handling Conflicting Toxicity Data : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether discrepancies arise from methodological variability (e.g., solvent choice, endpoint sensitivity) or intrinsic compound properties .
  • Comparative Literature Analysis : Use tools like PRISMA guidelines to systematically compare mutagenicity data across studies, highlighting assay conditions (e.g., bacterial strain, metabolic activation) as potential confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.